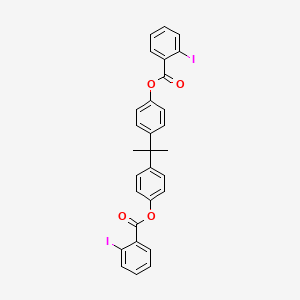
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is a chemical compound that has gained significant attention in the scientific community. This compound belongs to the class of organic compounds known as benzoic acid esters. It has a molecular formula of C28H20I2O4 and a molecular weight of 690.27 g/mol. This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is not well understood. However, it is believed to work by interacting with specific receptors in cells, leading to the activation of various biochemical pathways.
Biochemical and Physiological Effects:
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) in lab experiments is its unique properties, which make it a useful tool for the development of new materials and devices. However, one of the limitations of using this compound is its high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) in scientific research. One potential direction is the development of new materials for drug delivery systems. Additionally, this compound could be used in the development of new organic electronic devices with improved performance. Furthermore, more research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is a unique compound with various scientific research applications. Its unique properties make it a useful tool for the development of new materials and devices. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) involves the reaction of 2-iodobenzoic acid with 1,4-phenylenediboronic acid in the presence of palladium catalysts. The reaction is carried out in an inert atmosphere using a solvent such as tetrahydrofuran. The product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) has various scientific research applications. It is used in the synthesis of organic compounds such as liquid crystals, dendrimers, and polymers. This compound is also used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, it is used in the development of new materials for drug delivery systems.
Propiedades
IUPAC Name |
[4-[2-[4-(2-iodobenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22I2O4/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDMFAGOZLSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{4-[(2-Iodobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
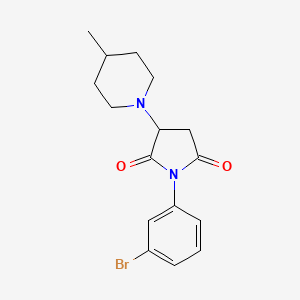
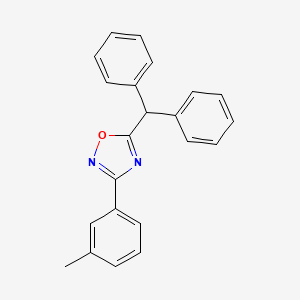
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)


![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
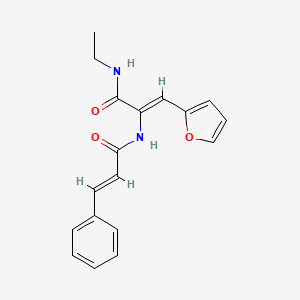
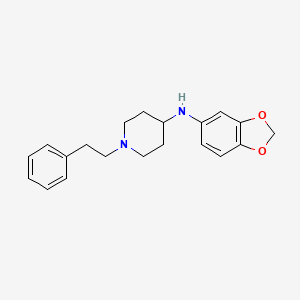
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)